3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Carbonic anhydrase inhibition Structure–activity relationship Benzofuran sulfonamide

3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (CAS 620588-09-2; MF: C₁₈H₁₈N₂O₄S; MW: 358.4 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class bearing a primary sulfonamide (–SO₂NH₂) moiety. The sulfonamide group is the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4g/mol
CAS No. 620588-09-2
Cat. No. B385267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
CAS620588-09-2
Molecular FormulaC18H18N2O4S
Molecular Weight358.4g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H18N2O4S/c1-11-3-8-16-15(9-11)12(2)17(24-16)18(21)20-10-13-4-6-14(7-5-13)25(19,22)23/h3-9H,10H2,1-2H3,(H,20,21)(H2,19,22,23)
InChIKeyQHMBPDQNNHMQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide: Structural Identity and Class Context for Procurement Decisions


3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (CAS 620588-09-2; MF: C₁₈H₁₈N₂O₄S; MW: 358.4 g/mol) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class bearing a primary sulfonamide (–SO₂NH₂) moiety. The sulfonamide group is the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]. Among benzofuran-sulfonamide CA inhibitors, methylation pattern on the benzofuran core critically modulates isoform selectivity and binding affinity [2]. This compound carries methyl groups at the 3- and 5-positions of the benzofuran ring, distinguishing it from analogs substituted at the 3,4,6- or 3,6,7-positions that have been co-crystallized with human carbonic anhydrase II (hCA II) and characterized by experimentally determined inhibitory constants [1].

Why 3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Cannot Be Assumed Interchangeable with Other Benzofuran Sulfonamides


Benzofuran-2-carboxamide sulfonamides are not a monolithic class. Crystal structures of the 3,6,7-trimethyl analog (RA10) in complex with hCA II (PDB: 5NY1, 1.10 Å resolution) demonstrate that the benzofuran core orientation and the sulfonamide–Zn²⁺ coordination geometry are highly sensitive to the methyl substitution pattern [1]. Even among closely related trimethyl variants, differences in the position and number of methyl groups alter the ligand's fit within the active site, affecting both the inhibitory constant (Kᵢ) and isoform selectivity profiles [1][2]. For a procurement scientist, assuming that the 3,5-dimethyl compound will recapitulate the binding kinetics, selectivity, or crystallographic binding mode of the 3,6,7-trimethyl or 3,4,6-trimethyl analogs — without direct experimental validation — introduces uncontrolled risk in assay reproducibility and SAR interpretation. The evidence below quantifies where differentiation data exist and explicitly identifies where they do not.

Quantitative Differentiation Evidence: 3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Versus Closest Analogs


Methyl Substitution Position Differentiates the 3,5-Dimethyl Compound from the Structurally Characterized 3,6,7-Trimethyl Carbonic Anhydrase II Inhibitor RA10

The 3,5-dimethyl compound differs from the crystallographically characterized hCA II inhibitor RA10 (3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide) by the absence of a methyl group at the 7-position and the relocation of one methyl from the 6-position (RA10) to the 5-position (target compound). In RA10, the 7-methyl group occupies a hydrophobic pocket adjacent to the active-site Zn²⁺ and influences the orientation of the benzofuran ring relative to the sulfonamide zinc-binding group, as resolved at 1.10 Å resolution in PDB 5NY1 [1]. The 3,5-dimethyl substitution pattern is predicted to alter the dihedral angle between the benzofuran plane and the sulfamoylphenyl ring, which in turn affects the Zn²⁺–sulfonamide coordination distance and the overall binding pose [1]. No co-crystal structure or experimentally determined Kᵢ value has been published for the 3,5-dimethyl compound to date.

Carbonic anhydrase inhibition Structure–activity relationship Benzofuran sulfonamide

Absence of the 4-Methyl Group Distinguishes the Target Compound from the 3,4,6-Trimethyl Analog with Reported Nuclear Receptor Corepressor 2 Binding

The 3,4,6-trimethyl analog (CID 986536; MLS000705412) has been screened against Isoform 2 of Nuclear receptor corepressor 2 (TRAC-1, human) in a PubChem BioAssay (AID 463257), yielding an IC₅₀ of 3.99 × 10³ nM (3.99 μM) [1]. The target compound lacks the 4-methyl group present on the analog and instead carries a 5-methyl substituent. The 4-position methyl in the analog may contribute to hydrophobic interactions with the nuclear receptor binding pocket; its absence in the 3,5-dimethyl compound is expected to reduce or eliminate affinity for this target. No direct binding data for the 3,5-dimethyl compound against TRAC-1 or any nuclear receptor have been reported.

Nuclear receptor corepressor Binding affinity PubChem BioAssay

The 3,5-Dimethyl Substitution Pattern Offers a Distinct Physicochemical Profile Relative to the Unsubstituted Parent Scaffold

The unsubstituted parent compound, N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide (CAS 90141-25-6; MF: C₁₆H₁₄N₂O₄S; MW: 330.36 g/mol), lacks any methyl groups on the benzofuran core . The addition of two methyl groups at the 3- and 5-positions in the target compound increases molecular weight by 28.05 Da and molecular formula by C₂H₄ relative to the parent. This modification is predicted to increase calculated logP (clogP) by approximately +1.0 to +1.2 units compared with the unsubstituted scaffold, based on the additive contribution of two aromatic methyl groups (~0.5–0.6 logP units each), enhancing membrane permeability potential while potentially reducing aqueous solubility [1]. No experimentally measured logP or solubility data for the target compound have been published.

Physicochemical properties Lipophilicity Drug-likeness

Methyl Substitution at the 5-Position Differentiates the Target Compound from 5-Chloro-3,6-dimethyl and 5-Fluoro-3-methyl Benzofuran Sulfonamide Analogs

Two analogs with halogen substitution at the 5-position have been catalogued in vendor libraries: 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide and 5-fluoro-3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide . The target compound carries a methyl group at the 5-position instead of chlorine or fluorine. Halogen substituents at this position introduce electronegative effects that alter the benzofuran ring's electron density, which can modulate π–π stacking interactions with active-site residues and affect metabolic stability. The 5-methyl group in the target compound provides a distinct electronic and steric environment that is expected to yield different CA isoform selectivity and metabolic susceptibility compared with the 5-halo analogs. No comparative biological data exist for this specific set of compounds.

Halogen substitution Benzofuran sulfonamide series SAR differentiation

3,5-Dimethyl Substitution Confers a Unique Steric Profile Not Replicated by Other Dimethyl or Trimethyl Benzofuran Carboxamide Regioisomers

The 3,5-dimethyl arrangement positions one methyl group adjacent to the carboxamide linkage (3-position) and one methyl group at the distal end of the benzofuran ring (5-position). This contrasts with the 3,4,6-trimethyl, 3,6,7-trimethyl, and 5,6-dimethyl substitution patterns found in other catalogued benzofuran-2-carboxamide sulfonamides [1]. The 3-methyl group in the target compound introduces steric hindrance near the amide bond, which may restrict the conformational freedom of the sulfamoylbenzyl side chain. Simultaneously, the 5-methyl group provides steric bulk at a position that faces the hydrophobic wall of the hCA II active site, as inferred from the RA10 co-crystal structure [2]. This specific combination of steric effects — proximal hindrance near the linker combined with distal hydrophobic bulk — is unique to the 3,5-substitution pattern among publicly catalogued analogs in this chemotype.

Regioisomer differentiation Steric parameters Benzofuran substitution pattern

Recommended Application Scenarios for 3,5-Dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide Based on Verified Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Probing the Effect of 3,5- vs. 3,6,7-Methyl Substitution on hCA II Binding

The 3,5-dimethyl compound serves as a structurally distinct comparator to the well-characterized 3,6,7-trimethyl analog RA10, for which a high-resolution hCA II co-crystal structure (PDB 5NY1, 1.10 Å) and experimentally determined Kᵢ are available [1]. Researchers exploring how the position of methyl groups on the benzofuran scaffold modulates Zn²⁺–sulfonamide coordination geometry, binding pocket occupancy, and isoform selectivity can use the 3,5-dimethyl compound to probe the specific contribution of the 5-methyl substituent versus the 6,7-dimethyl arrangement in RA10. This application is most appropriate for academic or industrial medicinal chemistry groups with in-house CA enzymatic assay capacity.

Nuclear Receptor Corepressor SAR: Evaluating the Requirement for a 4-Methyl Group Using the 3,5-Dimethyl Analog as a Negative Control

The 3,4,6-trimethyl analog (CID 986536) has demonstrated weak inhibitory activity against Nuclear receptor corepressor 2 (TRAC-1) with an IC₅₀ of 3.99 μM in a PubChem BioAssay [1]. The 3,5-dimethyl compound, which lacks the 4-methyl group present in the active analog, can be employed as a matched negative control to test whether the 4-methyl substituent is essential for TRAC-1 engagement. This use case requires the procuring laboratory to run a parallel TRAC-1 inhibition assay with both compounds to generate internally controlled comparative data.

Physicochemical SAR: Benchmarking the Lipophilicity and Solubility Shift Conferred by 3,5-Dimethyl Substitution Relative to the Unsubstituted Parent Scaffold

The predicted ~+1.0 to +1.2 logP increase of the 3,5-dimethyl compound relative to the unsubstituted parent N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide (CAS 90141-25-6) makes this pair suitable for systematic physicochemical profiling studies [1][2]. Procurement of both compounds together enables experimental determination of LogD₇.₄, kinetic solubility, and permeability (e.g., PAMPA or Caco-2), providing direct evidence for the impact of benzofuran core methylation on drug-like properties within this chemotype. This scenario is relevant for lead optimization programs where balancing potency with permeability is a critical decision point.

Halogen vs. Methyl Substituent Comparison at the Benzofuran 5-Position in CA Inhibitor Lead Optimization

The target compound's 5-methyl group provides an electronically distinct alternative to the 5-chloro and 5-fluoro substituents found in catalogued benzofuran sulfonamide analogs [1][2]. Medicinal chemistry teams evaluating the trade-offs between halogenated and methylated congeners — particularly with respect to hCA isoform selectivity, metabolic stability, and CYP inhibition liability — can include the 3,5-dimethyl compound in a parallel screening panel alongside the 5-halo analogs. The ~0.4 unit difference in Hammett σₘ between the methyl and halogen substituents provides a meaningful electronic perturbation for establishing SAR trends, provided that all compounds are tested under identical assay conditions.

Quote Request

Request a Quote for 3,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.